N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a bromophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties. The compound has shown activity against drug-resistant bacterial strains, making it a promising candidate for developing new antimicrobial agents.
Materials Science:
Biological Research: It is used as a molecular probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This leads to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: Similar structure but lacks the hydrazinecarbonyl moiety.
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide: Similar structure but contains a nitrophenyl group instead of a bromophenyl group.
Uniqueness
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of both the bromophenyl group and the hydrazinecarbonyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C14H12BrN3O3 |
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Molecular Weight |
350.17 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c15-11-4-1-3-10(7-11)8-17-18-13(19)9-16-14(20)12-5-2-6-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |
InChI Key |
KQJKKZPTSRKTMU-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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